Molecular Weight Differentiation: Propanamide vs. Acetamide Linker Defines a 14 Da Mass Shift with Implications for LC-MS Detection and Fragment Library Design
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide (MW 331.79) possesses a molecular weight 14.02 Da higher than its direct acetamide analog, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (MW 317.77), due to the additional methylene and methyl groups in the propanamide backbone . This mass difference is analytically significant for LC-MS detection and quantitation, as it shifts the monoisotopic [M+H]⁺ ion by 14 mass units (from ~318.08 to ~332.10), enabling unambiguous discrimination in mixed samples or competitive binding experiments. In fragment-based drug discovery libraries, where molecular weight bins are used to stratify compounds for NMR or SPR screening, the propanamide analog occupies a distinct MW window compared to the acetamide series [1].
| Evidence Dimension | Molecular weight (g/mol) and monoisotopic mass shift |
|---|---|
| Target Compound Data | MW = 331.79 g/mol; monoisotopic [M+H]⁺ ≈ 332.10 Da |
| Comparator Or Baseline | Acetamide analog (CAS 282104-93-2): MW = 317.77 g/mol; monoisotopic [M+H]⁺ ≈ 318.08 Da |
| Quantified Difference | ΔMW = +14.02 g/mol (4.4% increase); Δ[M+H]⁺ = +14.02 m/z units |
| Conditions | Calculated from molecular formulas C18H18ClNO3 (target) vs. C17H16ClNO3 (comparator); vendor-specified monoisotopic masses confirmed by SpectraBase |
Why This Matters
For analytical method development, metabolic tracing studies, or fragment-library design, the 14 Da mass difference provides a definitive mass-spectrometric handle to distinguish these analogs and avoid identity confusion in multiplexed experiments.
- [1] SpectraBase entry for acetamide, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)- confirming monoisotopic exact mass 317.081871 Da (acetamide analog). SpectraBase Compound ID DXcFkS5Uy4n. View Source
